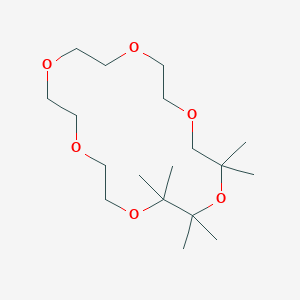
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane: is a chemical compound with the molecular formula C12H24O6 . It is a cyclic ether, specifically a crown ether, which is known for its ability to form stable complexes with various cations. This compound is of significant interest in the field of chemistry due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired cyclic ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is exploited in various analytical and separation techniques.
Biology: The compound’s ability to form complexes with cations makes it useful in biological studies, particularly in understanding ion transport and membrane dynamics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its complexation properties can be utilized to enhance the solubility and stability of pharmaceutical compounds.
Industry: In industrial applications, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the cyclic ether structure provide coordination sites for cations, allowing the compound to effectively “trap” these ions. This complexation can influence various chemical and biological processes, including ion transport and catalysis.
Comparaison Avec Des Composés Similaires
18-Crown-6: Another crown ether with a similar cyclic structure but different substituents.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings attached to the ether structure.
Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.
Uniqueness: 2,2,3,3,5,5-Hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These structural differences can lead to variations in stability, selectivity, and overall performance in various applications.
Propriétés
Numéro CAS |
83585-79-9 |
|---|---|
Formule moléculaire |
C18H36O6 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2,2,3,3,5,5-hexamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C18H36O6/c1-16(2)15-22-12-11-20-8-7-19-9-10-21-13-14-23-17(3,4)18(5,6)24-16/h7-15H2,1-6H3 |
Clé InChI |
LIKNDFHZIDENPE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCOCCOCCOCCOC(C(O1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
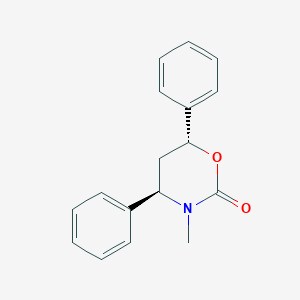
![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
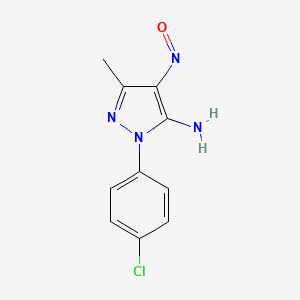
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
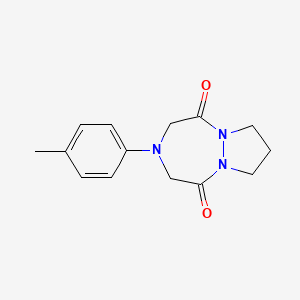
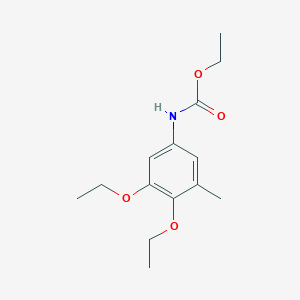

![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

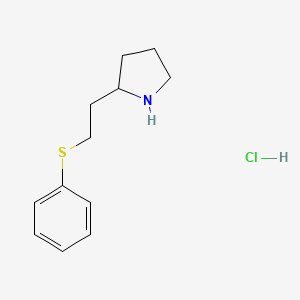
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
